
二辛酸三甘醇酯
描述
Triethylene glycol dicaprylate is an ester compound formed from triethylene glycol and caprylic acid. It is known for its use as a plasticizer and in various industrial applications due to its unique chemical properties.
科学研究应用
Triethylene glycol dicaprylate has various applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored as a component in pharmaceutical formulations for controlled release of active ingredients.
Industry: Utilized in the production of coatings, adhesives, and sealants to improve their mechanical properties.
作用机制
Target of Action
Triethylene glycol dicaprylate, also known as Triethylene glycol dioctanoate, is a compound that primarily targets microorganisms. It exhibits antimicrobial activity against a wide range of microorganisms . The compound is registered for use in air sanitization and deodorization by the US Environmental Protection Agency .
Mode of Action
The compound interacts with its targets (microorganisms) through a process of disinfection. It has been found to be effective against airborne bacteria and viruses .
Biochemical Pathways
It disrupts the normal functioning of these organisms, leading to their elimination .
Result of Action
The primary result of the action of triethylene glycol dicaprylate is the reduction of microbial populations. This is achieved through its antimicrobial activity, which leads to the death of microorganisms . In one study, the use of iodo-triethylene glycol resulted in a 91% reduction in total bacterial cell count .
生化分析
Biochemical Properties
It is known that ethylene glycols, including Triethylene glycol, can be oxidized by molecular oxygen in anhydrous media at high rates . This oxidation process primarily affects the terminal hydroxyl groups of the glycol molecule .
Cellular Effects
Related compounds such as Triethylene glycol dimethacrylate have been shown to have cytotoxic and genotoxic effects on Chinese hamster ovary cells . It’s also known that Triethylene glycol, a component of Triethylene glycol dicaprylate, can promote the growth of certain bacteria .
Molecular Mechanism
It is known that ethylene glycols can be oxidized by molecular oxygen, which primarily affects the terminal hydroxyl groups of the glycol molecule .
Temporal Effects in Laboratory Settings
Triethylene glycol, a component of Triethylene glycol dicaprylate, has been shown to have antimicrobial activity, which could potentially change over time .
Metabolic Pathways
It is known that ethylene glycols, including Triethylene glycol, can be metabolized via oxidation by molecular oxygen .
Transport and Distribution
Triethylene glycol, a component of Triethylene glycol dicaprylate, is commonly used in natural gas dehydration, indicating it may have some transport and distribution capabilities .
Subcellular Localization
It is known that related compounds such as Triethylene glycol can be used in various industrial applications, suggesting potential for diverse subcellular localizations .
准备方法
Synthetic Routes and Reaction Conditions
Triethylene glycol dicaprylate is synthesized through the esterification of triethylene glycol with caprylic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of triethylene glycol dicaprylate involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The use of continuous distillation helps in the removal of water and unreacted starting materials, ensuring a high yield of the desired ester product.
化学反应分析
Types of Reactions
Triethylene glycol dicaprylate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester group is exchanged with another alcohol.
Common Reagents and Conditions
Esterification: Triethylene glycol and caprylic acid in the presence of an acid catalyst.
Hydrolysis: Water and a base or acid catalyst to break the ester bond.
Transesterification: Another alcohol and a catalyst, such as sodium methoxide.
Major Products Formed
Esterification: Triethylene glycol dicaprylate.
Hydrolysis: Triethylene glycol and caprylic acid.
Transesterification: A new ester and an alcohol.
相似化合物的比较
Similar Compounds
- Triethylene glycol diacrylate
- Triethylene glycol dimethacrylate
- Polyethylene glycol diacrylate
Uniqueness
Triethylene glycol dicaprylate is unique due to its specific ester linkage with caprylic acid, which imparts distinct hydrophobic properties compared to other similar compounds. This makes it particularly useful in applications requiring water resistance and flexibility.
属性
IUPAC Name |
2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O6/c1-3-5-7-9-11-13-21(23)27-19-17-25-15-16-26-18-20-28-22(24)14-12-10-8-6-4-2/h3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGHMLJGPSVSLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059334 | |
| Record name | Octanoic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106-10-5 | |
| Record name | Octanoic acid, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoic acid, 1,1'-(1,2-ethanediylbis(oxy-2,1-ethanediyl)) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylene glycol dicaprylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanoic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-ethylenedioxydiethyl dioctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


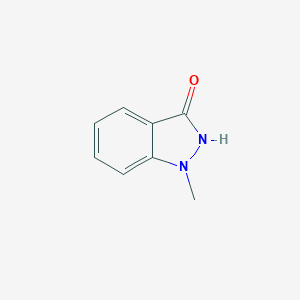
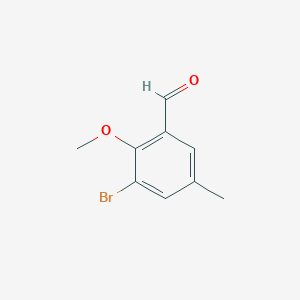


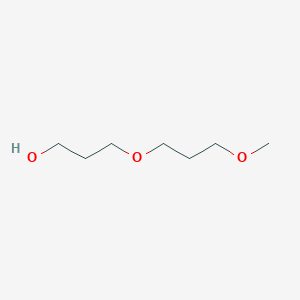
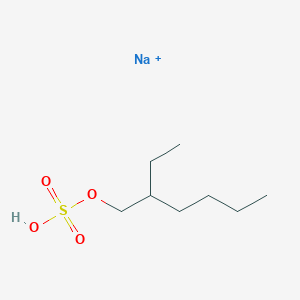
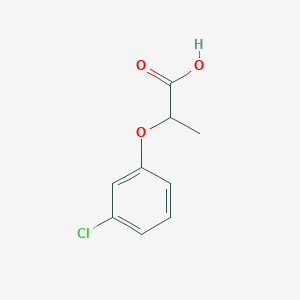
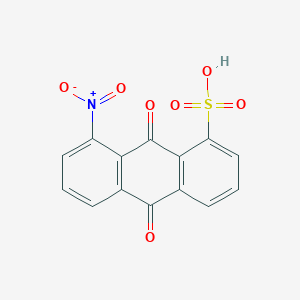
![2-[(1-Methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B90496.png)

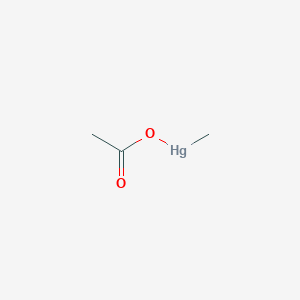
![10,11-Dihydrospiro[5H-dibenzo[a,d]cycloheptene-5,3'-pyrrolidine]-2',5'-dione](/img/structure/B90506.png)


